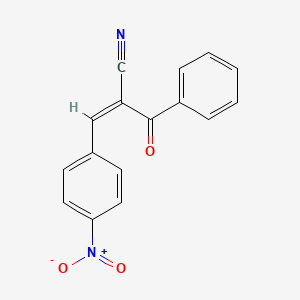![molecular formula C16H12N4O2 B2539946 (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448131-23-4](/img/structure/B2539946.png)
(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers discuss related compounds with isoxazole and pyrrolopyrimidine moieties, which are of interest due to their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions that allow for the formation of complex structures. For instance, the synthesis of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones was achieved through a nitro-nitrite rearrangement using vinylogous nitroaldol adducts as synthons under mild conditions . Similarly, a tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, which is a versatile method for constructing heterocyclic compounds . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of isoxazole and pyrrolopyrimidine rings. These structural motifs are known to impart certain conformational stability and are often used in the design of compounds with specific biological activities. For example, the tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in peptides . Understanding the molecular structure is crucial for predicting the biological function and potential applications of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups and the inherent stability of their heterocyclic frameworks. The [1,3]-dipolar cycloaddition reaction mentioned in the synthesis of the diamino scaffold is a key reaction that can be exploited for further functionalization of the compound. Additionally, the nitro-nitrite rearrangement used in the synthesis of methanone derivatives indicates a potential for diverse chemical transformations that could be applied to the target compound for generating analogs with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity and solubility, are important for their drug-likeness and potential as pharmaceutical agents. The compounds were assessed for molecular properties prediction, drug-likeness, lipophilicity, and solubility parameters using various software tools . These properties are essential for determining the pharmacokinetic and pharmacodynamic profiles of the compounds, which are critical for their development as drugs.
Relevant Case Studies
The papers provided discuss the biological activities of related compounds, such as anti-inflammatory activity and anticonvulsant activity . For instance, a derivative was found to be a potent anticonvulsant agent with a high protective index, surpassing that of the reference drug phenytoin . These case studies highlight the therapeutic potential of compounds with isoxazole and pyrrolopyrimidine moieties, suggesting that the target compound may also possess significant biological activities worthy of further investigation.
特性
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-16(20-8-12-7-17-10-18-14(12)9-20)13-6-15(22-19-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZJZYSBLRVZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)
![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)
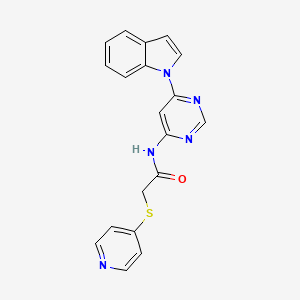
![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)


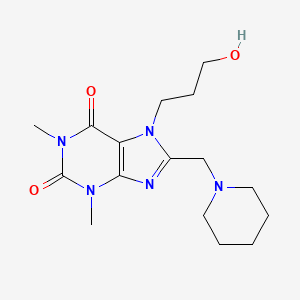
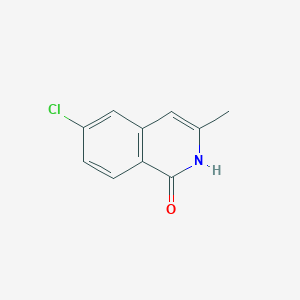
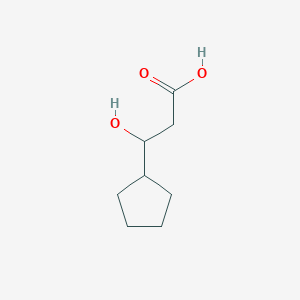
![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)
